

An In-depth Technical Guide to the Sodium-Mercury Alloy System Phase Diagram

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Compound of Interest

Compound Name: Sodium amalgam

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This technical guide provides a comprehensive overview of the sodium-mercury (Na-Hg) alloy system, detailing its complex phase diagram, the formation of various intermetallic compounds, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and scientists working with alkali metal alloys and amalgams.

Introduction to the Sodium-Mercury System

The sodium-mercury system is characterized by a complex phase diagram with the formation of several intermetallic compounds, indicating strong interactions between the two elements.^[1] The dissolution of sodium in mercury is a notably exothermic reaction.^[1] These alloys, commonly known as **sodium amalgams**, have historical and industrial significance, particularly as powerful reducing agents in chemical synthesis.^[1] The physical properties of **sodium amalgams**, such as their state at room temperature, are highly dependent on the sodium concentration.^[1]

The Na-Hg Phase Diagram and Intermetallic Compounds

The Na-Hg phase diagram is marked by a series of eutectic and peritectic reactions, as well as the congruent melting of the compound NaHg₂. Multiple stable solid phases have been

identified in this system, including NaHg₄, NaHg₂, NaHg, Na₃Hg₂, and Na₃Hg.[2]

Quantitative Data of Invariant Reactions

The following table summarizes the key invariant reactions in the sodium-mercury system, including eutectic, peritectic, and congruent melting points, with their respective temperatures and compositions.

Reaction Type	Temperature (°C)	Composition (at. % Na)	Reaction
Eutectic	-48.0	~1.5	$L \leftrightarrow (Hg) + NaHg_4$
Peritectic	157.0	~20.0	$L + NaHg_2 \leftrightarrow NaHg_4$
Congruent Melting	354.0	33.3	$L \leftrightarrow NaHg_2$
Peritectic	212.0	~43.0	$L + Na_3Hg_2 \leftrightarrow NaHg$
Peritectic	122.0	~55.0	$L + Na_3Hg \leftrightarrow Na_3Hg_2$
Peritectic	83.0	~72.0	$L + (Na) \leftrightarrow Na_3Hg$

Note: The data presented in this table is a synthesis of information from multiple sources and may have slight variations between different studies.

Crystal Structures of Intermetallic Compounds

The intermetallic compounds in the Na-Hg system exhibit a range of crystal structures, which have been primarily determined using X-ray diffraction techniques.

Compound	Crystal System	Space Group	Pearson Symbol
NaHg ₄	Tetragonal	I4/m	tI10
NaHg ₂	Hexagonal	P6/mmm	hP3
NaHg	Orthorhombic	Cmcm	oC8
Na ₃ Hg ₂	Tetragonal	I4/mmm	tI10
Na ₃ Hg	Hexagonal	P-62m	hP9

Experimental Determination of the Phase Diagram

The determination of the Na-Hg phase diagram relies on a combination of experimental techniques, primarily thermal analysis and X-ray diffraction.

Experimental Protocols

3.1.1. Sample Preparation

- **Starting Materials:** High-purity sodium (Na) and mercury (Hg) are used as starting materials.
- **Alloy Synthesis:** Due to the highly exothermic and reactive nature of the Na-Hg reaction, the synthesis is carried out under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, often made of tantalum or a similar non-reactive material.^[3]
- **Compositional Control:** Weighed amounts of sodium and mercury are combined to achieve the desired alloy compositions. For volatile mercury, the sealed container is crucial to maintain stoichiometry.
- **Homogenization:** The mixture is heated to a temperature above the liquidus line to ensure complete melting and homogenization. The molten alloy is typically agitated or stirred to promote uniformity.
- **Cooling:** The homogenized alloy is then cooled to room temperature. For alloys undergoing peritectic transformations, very slow cooling rates are necessary to approach equilibrium conditions.

3.1.2. Differential Thermal Analysis (DTA)

- **Instrumentation:** A differential thermal analyzer is used to detect thermal events such as melting, solidification, and solid-state phase transformations.
- **Sample Encapsulation:** A small, representative sample of the prepared alloy is sealed in a crucible (e.g., alumina, tantalum) under an inert atmosphere to prevent oxidation and loss of mercury. An empty crucible or a crucible with a stable reference material (e.g., alumina) is used as a reference.

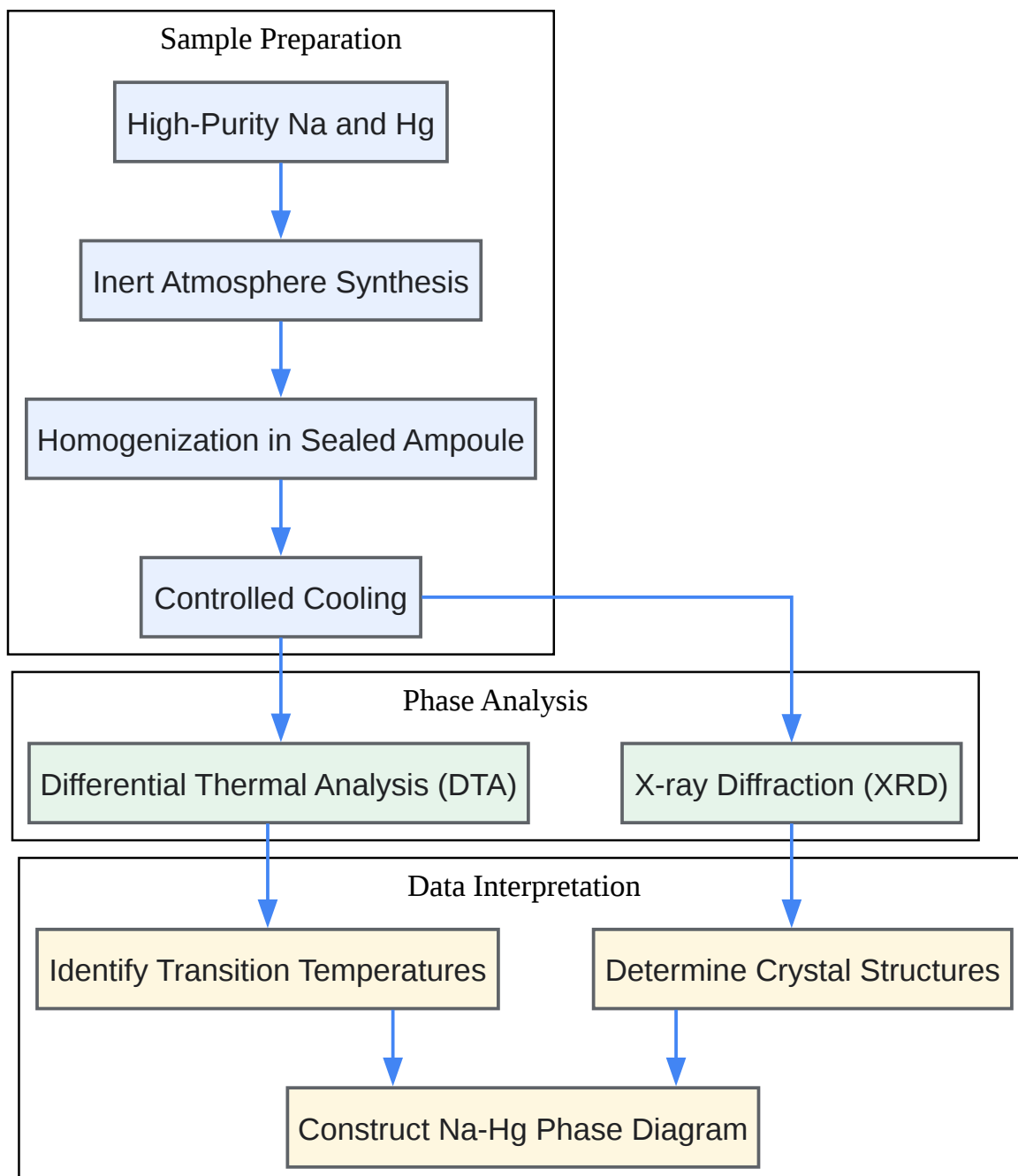
- **Heating and Cooling Program:** The sample and reference are subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).
- **Data Acquisition:** The temperature difference between the sample and the reference is recorded as a function of the sample temperature. Endothermic and exothermic peaks in the DTA curve correspond to phase transitions.
- **Data Analysis:** The onset temperatures of the peaks on heating are used to determine the transition temperatures (solidus, liquidus, eutectic, and peritectic points).

3.1.3. X-ray Diffraction (XRD)

- **Purpose:** XRD is employed to identify the crystal structures of the various solid phases present in the alloys at different compositions and temperatures.
- **Sample Preparation:** Alloy samples of different compositions are equilibrated at specific temperatures (quenched or in-situ) and then finely ground into a powder in an inert atmosphere to avoid reaction with air.
- **Data Collection:** The powdered sample is mounted on a sample holder in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.
- **Phase Identification:** The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline phases present. The peak positions and intensities are compared with crystallographic databases (e.g., ICDD) to identify the phases.
- **Lattice Parameter Determination:** Precise measurements of the peak positions allow for the determination of the lattice parameters of the identified phases.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the sodium-mercury phase diagram.



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Experimental workflow for Na-Hg phase diagram determination.

Conclusion

The sodium-mercury system exhibits a rich and complex phase behavior, with the formation of multiple intermetallic compounds. The determination of its phase diagram requires careful experimental procedures, primarily involving controlled synthesis, differential thermal analysis, and X-ray diffraction. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers and scientists engaged in the study and application of these fascinating alloys.

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References

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